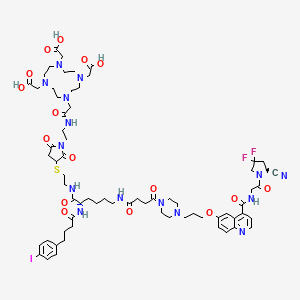![molecular formula C24H27NO6 B12418031 dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)
dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[105301,902,7This compound is an indole alkaloid, which is a class of naturally occurring organic compounds that have significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate typically involves multiple steps, including the formation of the pentacyclic core structure and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
advancements in synthetic chemistry and process optimization may eventually lead to more efficient production methods.
化学反応の分析
Types of Reactions
Dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
Dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the Wnt/β-Catenin pathway in human hepatocellular carcinoma, leading to the inhibition of cell proliferation and promotion of apoptosis. Additionally, it mediates autophagy and apoptosis via the Akt/mTOR signaling pathways in glioma cells.
類似化合物との比較
Similar Compounds
Some similar compounds include other indole alkaloids such as vinblastine, vincristine, and reserpine. These compounds share structural similarities and biological activities with dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate.
Uniqueness
What sets this compound apart is its unique pentacyclic structure and the specific functional groups that contribute to its distinct chemical and biological properties.
特性
分子式 |
C24H27NO6 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate |
InChI |
InChI=1S/C24H27NO6/c1-30-19(28)18-16-6-3-4-7-17(16)24-13-15(27)12-22(8-5-11-25(14-26)20(22)24)9-10-23(18,24)21(29)31-2/h3-4,6-7,14,18,20H,5,8-13H2,1-2H3/t18?,20-,22+,23+,24+/m0/s1 |
InChIキー |
LNJKQYVXGBOASN-YNZRMVHYSA-N |
異性体SMILES |
COC(=O)C1C2=CC=CC=C2[C@@]34[C@@]1(CC[C@@]5([C@@H]3N(CCC5)C=O)CC(=O)C4)C(=O)OC |
正規SMILES |
COC(=O)C1C2=CC=CC=C2C34C1(CCC5(C3N(CCC5)C=O)CC(=O)C4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


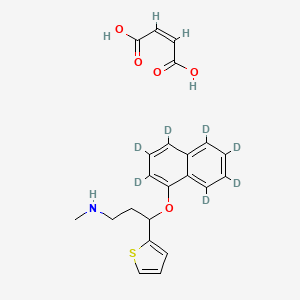
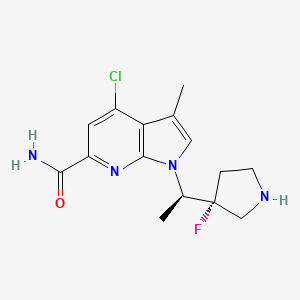
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
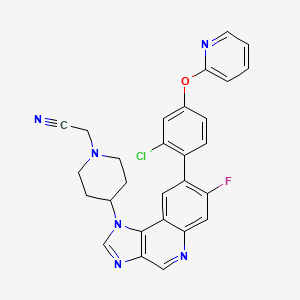
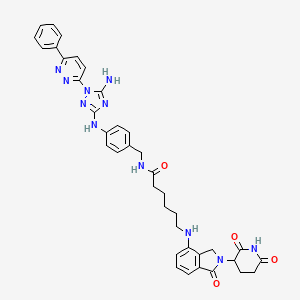
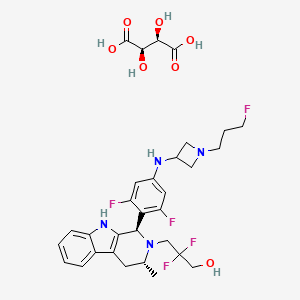
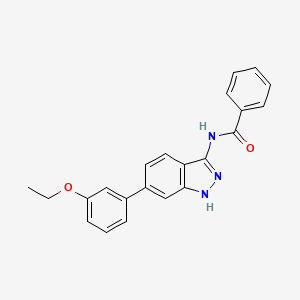
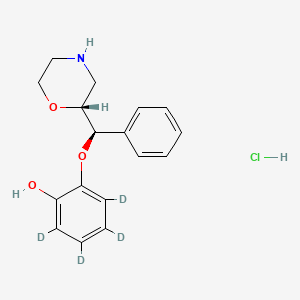
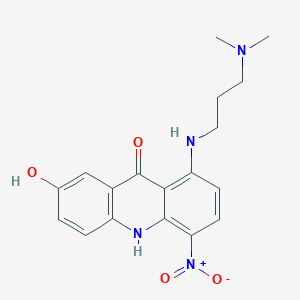
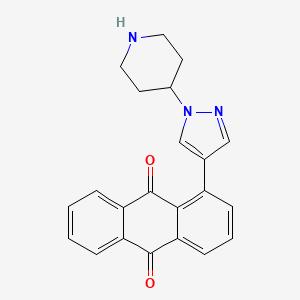
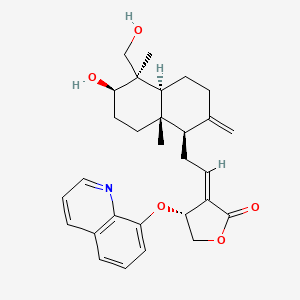
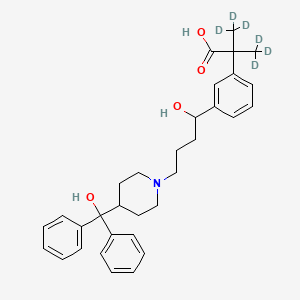
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
